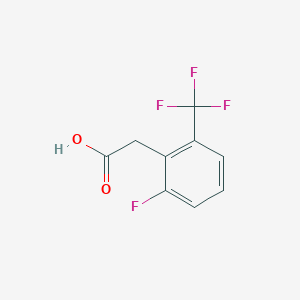

2-Fluoro-6-(trifluoromethyl)phenylacetic acid

描述

属性

IUPAC Name |

2-[2-fluoro-6-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O2/c10-7-3-1-2-6(9(11,12)13)5(7)4-8(14)15/h1-3H,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVXIGDPHHXXMMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372162 | |

| Record name | 2-Fluoro-6-(trifluoromethyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179946-32-8 | |

| Record name | 2-Fluoro-6-(trifluoromethyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-6-(trifluoromethyl)phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

合成路线和反应条件

依普利司特的合成涉及多个步骤,从前体花生四烯酸开始。关键步骤包括:

环化: 花生四烯酸发生环化生成前列腺素G2(PGG2),随后生成前列腺素H2(PGH2)。

还原和异构化: 然后将PGH2还原并异构化为前列环素(PGI2)。

工业生产方法

依普利司特的工业生产涉及使用与实验室合成类似的步骤进行大规模合成,但针对更高的产率和纯度进行了优化。该过程包括:

发酵: 使用基因改造的微生物生产花生四烯酸。

化学合成: 从花生四烯酸大规模化学合成前列环素。

化学反应分析

反应类型

依普利司特会发生多种类型的化学反应,包括:

氧化: 依普利司特可以被氧化生成6-酮-前列腺素F1α,这是一种活性较低的代谢物。

还原: 还原反应可以将依普利司特转化为各种前列腺素衍生物。

常用试剂和条件

氧化剂: 过氧化氢和其他过氧化物通常用于氧化反应。

还原剂: 硼氢化钠和氢化铝锂用于还原反应。

催化剂: 各种金属催化剂,如碳载钯,用于促进取代反应.

主要生成物

这些反应生成的主要产物包括:

6-酮-前列腺素F1α: 通过氧化生成。

前列腺素衍生物: 通过还原和取代反应生成.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C9H6F4O2

- Molecular Weight : Approximately 222.14 g/mol

- Physical Form : White crystalline solid

- Boiling Point : 86-89 °C

- Melting Point : 78-81 °C

The presence of both a fluorine atom and a trifluoromethyl group significantly influences the electronic properties of this compound, enhancing its reactivity and stability in various chemical reactions.

Chemistry

2-Fluoro-6-(trifluoromethyl)phenylacetic acid serves as a versatile building block in organic synthesis. Its applications include:

- Reagent in Cross-Coupling Reactions : It is commonly used in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules. This reaction involves the coupling of the acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, leading to the formation of new carbon-carbon bonds.

- Functional Group Transformations : The compound can undergo various transformations typical of carboxylic acids, including oxidation to form carboxylic acids or reduction to yield alcohols.

Biology

Research into the biological activities of this compound is ongoing, with potential applications including:

- Enzyme Inhibition : Preliminary studies suggest that this compound may exhibit inhibitory effects on specific enzymes, making it a candidate for drug discovery and development .

- Cellular Processes : Investigations are being conducted into its effects on cellular functions, which could reveal insights into its pharmacological potential.

Medicine

The unique structure of this compound positions it as a promising candidate for medicinal chemistry:

- Drug Development : Its fluorinated nature may enhance metabolic stability and lipophilicity, characteristics desirable in drug candidates. Research is focused on exploring its therapeutic effects and potential as an anti-inflammatory agent or enzyme inhibitor .

Industry

In industrial applications, this compound is utilized for:

- Synthesis of Specialty Chemicals : It plays a role in producing advanced materials with specific properties due to its unique electronic characteristics .

Summary Table of Applications

| Application Area | Specific Uses | Notable Characteristics |

|---|---|---|

| Chemistry | Suzuki-Miyaura cross-coupling | Forms carbon-carbon bonds |

| Biology | Enzyme inhibition | Potential drug candidate |

| Medicine | Anti-inflammatory research | Enhances metabolic stability |

| Industry | Specialty chemicals production | Unique electronic properties |

作用机制

依普利司特通过以下机制发挥作用:

血管扩张: 依普利司特与血管平滑肌细胞上的前列环素受体结合,导致环磷酸腺苷 (cAMP) 水平升高,随后发生血管扩张。

抑制血小板聚集: 依普利司特通过增加血小板中的 cAMP 水平来抑制血小板聚集,从而阻止血凝块的形成。

相似化合物的比较

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 2-fluoro-6-(trifluoromethyl)phenylacetic acid with analogous fluorinated phenylacetic acid derivatives.

4-Chloro-2-fluoro-3-methyl-6-(trifluoromethyl)phenylacetic acid

- CAS No.: 914635-43-1

- Molecular Formula : C₁₀H₇ClF₄O₂

- Molecular Weight : 270.61 g/mol

- Stable under normal conditions but reacts with strong bases/oxidizers. Used in scientific research and development (SynQuest Laboratories, USA).

- Structural Differences : Addition of a chlorine atom at position 4 and a methyl group at position 3 increases molecular weight and steric hindrance compared to the parent compound.

2-Fluoro-6-(trifluoromethyl)benzoic Acid

- CAS No.: 32890-94-1

- Molecular Formula : C₈H₄F₄O₂

- Molecular Weight : 208.11 g/mol

- Key Properties :

- Functional Group Impact : The carboxylic acid group directly attached to the aromatic ring alters solubility and reactivity.

4-Bromo-3-(trifluoromethyl)phenylacetic Acid

- CAS No.: 914637-17-5

- Molecular Formula : C₉H₆BrF₃O₂

- Molecular Weight : 283.04 g/mol

- Key Properties: Bromine substitution enhances electrophilic aromatic substitution reactivity. Solubility: Slightly soluble in chloroform and methanol.

- Comparative Analysis : Bromine’s larger atomic radius compared to fluorine may reduce metabolic stability in biological systems.

2-(5-Fluoro-2-(trifluoromethyl)phenyl)acetic Acid

生物活性

2-Fluoro-6-(trifluoromethyl)phenylacetic acid is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a phenyl ring substituted with a trifluoromethyl group and a fluoro group. This unique configuration enhances its lipophilicity and may influence its interaction with biological targets.

Research indicates that this compound may exhibit various biological activities, particularly in cellular signaling pathways and vascular biology. Preliminary studies suggest that it may interact with specific receptors or enzymes, influencing cellular processes such as inflammation and metabolism.

Inhibition of Enzymatic Activity

One significant aspect of its biological activity involves the inhibition of certain enzymes. For instance, studies have shown that fluorinated compounds can affect the function of cyclooxygenases (COX), which are critical in the inflammatory response. The binding affinity and inhibition kinetics of this compound with COX enzymes warrant further investigation to elucidate its potential as an anti-inflammatory agent .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Anti-inflammatory Effects

A study investigated the effects of various fluorinated compounds on COX activity, highlighting that this compound inhibited COX-1 and COX-2 with varying potency. The results indicated that this compound could serve as a lead for developing new anti-inflammatory drugs targeting these enzymes.

Case Study 2: Vascular Biology

Another research effort focused on the role of this compound in vascular biology. It was found to influence endothelial cell function, potentially affecting angiogenesis and vascular permeability. These findings suggest that it may have therapeutic implications for cardiovascular diseases.

常见问题

Basic: What synthetic routes are commonly employed for 2-fluoro-6-(trifluoromethyl)phenylacetic acid, and what are their efficiency metrics?

Methodological Answer:

The synthesis typically involves coupling fluorinated aromatic precursors with acetic acid derivatives. A plausible route includes:

Friedel-Crafts acylation of a fluorinated benzene derivative (e.g., 2-fluoro-6-trifluoromethylbenzene) with chloroacetyl chloride, followed by hydrolysis to yield the acetic acid moiety.

Nucleophilic aromatic substitution using a pre-functionalized trifluoromethylphenylacetic acid intermediate, where fluorine is introduced via fluorinating agents like Selectfluor® .

Efficiency is measured by yield (typically 40–70% for multi-step syntheses) and purity (>95% via HPLC, as seen in analogous phenylacetic acid syntheses ).

Basic: How can the purity and structural integrity of this compound be validated?

Methodological Answer:

- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase, comparing retention times to certified standards .

- Mass Spectrometry : Electron ionization (EI-MS) to confirm molecular weight (expected [M]+• at m/z 222.08) and fragmentation patterns, as demonstrated for structurally similar benzoic acid derivatives .

- NMR : <sup>19</sup>F NMR to resolve fluorinated substituents (δ -60 to -70 ppm for CF3, δ -110 ppm for aromatic F) and <sup>1</sup>H NMR for acetic acid protons (δ 3.6–3.8 ppm, AB quartet) .

Advanced: What mechanistic insights explain the reactivity of the trifluoromethyl group in electrophilic substitution reactions involving this compound?

Methodological Answer:

The CF3 group is strongly electron-withdrawing, directing electrophiles to the meta position relative to itself. Computational studies (e.g., DFT) reveal:

- Reduced electron density at the aromatic ring due to CF3’s inductive effect, lowering activation energy for nucleophilic attacks.

- Steric hindrance from the bulky CF3 group may limit regioselectivity in crowded systems, as observed in fluorinated phenylacetic acid derivatives .

Experimental validation involves kinetic isotope effect (KIE) studies or substituent-directed lithiation .

Advanced: How does the compound’s stability vary under different storage conditions, and what degradation products form?

Methodological Answer:

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >200°C, with mass loss attributed to decarboxylation (CO2 release) .

- Hydrolytic Degradation : Under acidic/basic conditions, hydrolysis of the acetic acid moiety generates 2-fluoro-6-(trifluoromethyl)phenol, identifiable via GC-MS .

- Photostability : UV irradiation (254 nm) may cleave C-F bonds, producing trifluoroacetic acid (TFA) as a byproduct, detectable via ion chromatography .

Advanced: What analytical challenges arise in quantifying trace amounts of this compound in environmental matrices?

Methodological Answer:

- Sample Preparation : Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates (>80%) from water/soil .

- Detection Limits : LC-MS/MS achieves limits of quantification (LOQ) <1 ng/L but requires derivatization (e.g., pentafluorobenzyl ester) to enhance ionization .

- Interference Mitigation : Co-eluting perfluorinated compounds (e.g., PFOS) necessitate high-resolution mass spectrometry (HRMS) for accurate identification .

Basic: What are the key spectroscopic signatures for distinguishing this compound from its structural analogs?

Methodological Answer:

- IR Spectroscopy : Strong C=O stretch at 1700–1750 cm<sup>-1</sup> (acetic acid) and C-F stretches at 1100–1250 cm<sup>-1</sup> .

- <sup>13</sup>C NMR : Distinct signals at δ 170–175 ppm (carboxylic acid), δ 120–125 ppm (CF3), and δ 160–165 ppm (C-F) .

- X-ray Crystallography : Unit cell parameters (e.g., monoclinic symmetry) and dihedral angles between substituents differentiate it from analogs like 3-fluorophenylacetic acid .

Advanced: How can computational modeling predict the compound’s environmental persistence and toxicity?

Methodological Answer:

- Persistence : Quantitative Structure-Activity Relationship (QSAR) models estimate a half-life >60 days in water, driven by the stability of C-F bonds .

- Toxicity : Molecular docking simulations suggest low binding affinity to human cyclooxygenase (COX) enzymes, reducing acute toxicity risks .

- Bioaccumulation : Log P values (~2.5) calculated via COSMO-RS indicate moderate lipophilicity, warranting bioaccumulation assays in aquatic organisms .

Basic: What are the optimal reaction conditions for introducing functional groups (e.g., amines) to this compound?

Methodological Answer:

- Amidation : Use EDC/HOBt coupling agents in DMF at 25°C, achieving >80% yield with primary amines.

- Esterification : Catalyze with H2SO4 in ethanol under reflux (12 h), monitored via TLC (Rf = 0.5 in hexane/EtOAc) .

- Halogenation : Electrophilic fluorination with NFSI in acetonitrile at 0°C retains the CF3 group’s integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。